![molecular formula C15H19BrN4O B2413111 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954850-98-7](/img/structure/B2413111.png)
1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The study of similar compounds, such as amicarbazone, reveals the coplanarity between the triazole ring and the carboxamide group due to intramolecular hydrogen bonding, with variations in the orientation of isopropyl groups. These structural details, including N—H⋯O and N—H⋯N hydrogen bonds forming infinite chains, are crucial for understanding the molecular interactions and stability of such compounds (Kaur et al., 2013).
- Synthesis methods for triazole derivatives, as described by Xu Zhao et al., highlight the combination of 1,2,3-triazoles with various substituents to enhance biological activities. The antimicrobial screening of these derivatives against specific microorganisms indicates their potential therapeutic applications (Zhao et al., 2012).
Potential Biological Activities
- The synthesis of 5-aryl-3-C-glycosyl-1,2,4-triazoles and their efficacy as inhibitors of glycogen phosphorylase suggest a promising avenue for antidiabetic agents. This showcases the utility of triazole derivatives in developing treatments for metabolic disorders (Szőcs et al., 2015).
- Another study focusing on the practical synthesis of an orally active CCR5 antagonist, related to triazole compounds, emphasizes the importance of such molecules in creating effective therapeutic agents against diseases like HIV (Ikemoto et al., 2005).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-4-9-17-15(21)13-14(10(2)3)20(19-18-13)12-7-5-11(16)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDBNBZTQFRZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.